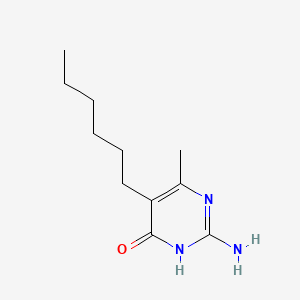
4-(3-Aminopropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminopropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H13NO2S It is a derivative of benzene sulfonamide, characterized by the presence of an aminopropyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)benzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminopropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonyl chloride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or cyanuric chloride (C3N3Cl3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid or sulfonyl chloride.
Substitution: Various substituted benzene sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminopropyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(3-Aminopropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzyme dihydropteroate synthetase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of sulfonamide drugs, used as an antibacterial agent.
Uniqueness
4-(3-Aminopropyl)benzenesulfonamide is unique due to its specific aminopropyl substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10079-78-4 |
|---|---|
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
4-(3-aminopropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h3-6H,1-2,7,10H2,(H2,11,12,13) |
InChI-Schlüssel |
QJFUYJHXJQEQCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCN)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)



![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B8782412.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-](/img/structure/B8782442.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(methylsulfonyl)-](/img/structure/B8782449.png)




